N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a morpholine moiety, and a phenyl group
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide.
Alkylation: The morpholine derivative is then alkylated with 1,4-dibromobutane to form N-(4-bromobutyl)-2-phenylmorpholine.
Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of N-(4-bromobutyl)-2-phenylmorpholine with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide functional group but differ in the substituents attached to the thiophene ring.
Morpholine Derivatives: Compounds such as N-(2-phenylmorpholino)butyl derivatives share the morpholine moiety but differ in the attached groups.
Uniqueness: N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring, phenylmorpholine moiety, and butyl linker. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(18-9-6-14-24-18)20-10-4-5-11-21-12-13-23-17(15-21)16-7-2-1-3-8-16/h1-3,6-9,14,17H,4-5,10-13,15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBYPEYIQXRNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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